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Compound Name:
(4-Fluoro-3-

nitrophenyl)methanamine

Cat. No.: B1342181 Get Quote

A detailed analysis of the crystal structures of derivatives containing the (4-Fluoro-3-

nitrophenyl) moiety reveals significant variations in their crystallographic parameters and

intermolecular interactions. This guide provides a comparative overview of the X-ray

crystallographic data for select derivatives, offering insights for researchers and professionals

in drug development and materials science.

This comparison focuses on the crystallographic data of two key derivatives: 4-(3-Fluoro-4-

nitrophenyl)morpholin-3-one and 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. While not a

direct series of N-substituted (4-Fluoro-3-nitrophenyl)methanamine, the analysis of these

structures provides valuable information on how different substituents influence the crystal

packing and molecular conformation of the core (4-Fluoro-3-nitrophenyl) group.

Comparative Crystallographic Data
The crystallographic data for the two derivatives are summarized in the table below,

highlighting the key differences in their crystal systems, unit cell dimensions, and refinement

parameters.
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Parameter
4-(3-Fluoro-4-
nitrophenyl)morpholin-3-
one[1]

3-Fluoro-4-nitrophenyl 4-
methylbenzenesulfonate[2]
[3]

Chemical Formula C₁₀H₉FN₂O₄ C₁₃H₁₀FNO₅S

Molecular Weight 240.19 311.28

Crystal System Triclinic Orthorhombic

Space Group P-1 Pna2₁

a (Å) 6.6408 (7) 14.2596 (5)

b (Å) 7.3788 (10) 11.4800 (3)

c (Å) 10.8546 (14) 8.3602 (2)

α (°) 73.30 (3) 90

β (°) 75.39 (3) 90

γ (°) 74.30 (3) 90

Volume (Å³) 481.60 (14) 1368.57 (7)

Z 2 4

Temperature (K) 113 293

R-factor (%) 3.9 3.4

Dihedral Angle (Benzene-NO₂)

(°)
11.29 (3) Not Reported

Key Intermolecular Interactions C-H···O hydrogen bonds
π-π stacking, C-H···O

hydrogen bonds

Structural Insights and Comparison
The data reveals distinct structural characteristics for each derivative. 4-(3-Fluoro-4-

nitrophenyl)morpholin-3-one crystallizes in the triclinic system, indicating lower symmetry

compared to the orthorhombic system of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[1]
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[2][3] This difference in crystal system is a direct consequence of the different molecular

shapes and intermolecular forces at play.

In 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, the morpholinone ring adopts a twist-chair

conformation, and the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds,

forming chains along the a-axis.[1] The dihedral angle between the benzene ring and the nitro

group is relatively small at 11.29 (3)°.[1]

Conversely, the crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is

characterized by the presence of π-π stacking interactions between the benzene rings of

adjacent molecules, with a centroid-centroid distance of 3.7806 (16) Å.[2][3] Weak

intermolecular C-H···O hydrogen bonds also contribute to the crystal packing.[2][3] The dihedral

angle between the two benzene rings in this molecule is 47.63 (14)°.[2][3]

Experimental Protocols
The determination of these crystal structures follows a standardized workflow for single-crystal

X-ray diffraction. A detailed methodology is provided below.

Synthesis and Crystallization
The synthesis of these derivatives typically involves multi-step organic reactions. For instance,

4-(3-Fluoro-4-nitrophenyl)morpholin-3-one can be synthesized from 2-(2-chloroethoxy)-N-(3-

fluoro-4-nitrophenyl)acetamide in the presence of potassium carbonate in acetonitrile.[1] 3-

Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is synthesized from 3-fluoro-4-nitrophenol and

p-toluenesulfonyl chloride. High-quality single crystals suitable for X-ray diffraction are typically

obtained through slow evaporation of a saturated solution of the compound in an appropriate

solvent or solvent mixture, such as ethanol and ethyl acetate for the morpholinone derivative.

[1]

X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant

temperature, often cryogenic (e.g., 113 K), to minimize thermal vibrations and improve the

quality of the diffraction data.[1] Monochromatic X-rays (e.g., Mo Kα radiation) are directed at

the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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The collected data is then processed to determine the unit cell parameters and space group.

The structure is solved using direct methods or Patterson methods and then refined using full-

matrix least-squares on F². In this iterative process, the atomic coordinates, displacement

parameters, and other structural parameters are adjusted to minimize the difference between

the observed and calculated structure factors. The quality of the final refined structure is

assessed by parameters such as the R-factor.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography

experiment.
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Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography

experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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